N-PHENYL-N'-[1-(2-THIENYLMETHYL)-4-PIPERIDYL]UREA
Description
N-PHENYL-N’-[1-(2-THIENYLMETHYL)-4-PIPERIDYL]UREA is a complex organic compound with a unique structure that includes a phenyl group, a thienylmethyl group, and a piperidyl group
Properties
IUPAC Name |
1-phenyl-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-17(18-14-5-2-1-3-6-14)19-15-8-10-20(11-9-15)13-16-7-4-12-22-16/h1-7,12,15H,8-11,13H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIVOKGOHASTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-N’-[1-(2-THIENYLMETHYL)-4-PIPERIDYL]UREA typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride . This reaction is carried out in water without the use of organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-PHENYL-N’-[1-(2-THIENYLMETHYL)-4-PIPERIDYL]UREA, often involves large-scale synthesis using similar methods. The process is designed to be resource-efficient and environmentally friendly, with high yields and chemical purity .
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-N’-[1-(2-THIENYLMETHYL)-4-PIPERIDYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thienylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted urea derivatives .
Scientific Research Applications
N-PHENYL-N’-[1-(2-THIENYLMETHYL)-4-PIPERIDYL]UREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Employed in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of N-PHENYL-N’-[1-(2-THIENYLMETHYL)-4-PIPERIDYL]UREA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
N-PHENYL-N’-[1-(2-THIENYLMETHYL)-4-PIPERIDYL]UREA can be compared with other similar compounds, such as:
N,N-Dimethyl-N’-phenyl-N’-(2-thienylmethyl)-1,2-ethanediamine: This compound has a similar structure but differs in the substitution pattern and the presence of the ethanediamine group.
N-PHENYL-N’-(2-THIENYLMETHYLENE)-1,4-PHENYLENEDIAMINE: Another similar compound with a different substitution pattern and the presence of the phenylene group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
